4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C29H28N6O3 and a molecular weight of 508.585 g/mol . This compound is known for its unique structure, which combines a benzyloxybenzaldehyde moiety with a purinyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the following steps:
Preparation of 4-(Benzyloxy)benzaldehyde: This can be synthesized by the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Hydrazone: The 4-(Benzyloxy)benzaldehyde is then reacted with 1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under acidic conditions to form the hydrazone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can undergo various chemical reactions, including:
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: 4-(Benzyloxy)benzoic acid.
Reduction: 4-(Benzyloxy)benzyl alcohol.
Substitution: Various substituted benzyloxybenzaldehyde derivatives.
Scientific Research Applications
4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes involved in metabolic pathways.
DNA Intercalation: Potential to intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: May bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)benzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone .
- 4-(Benzyloxy)benzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone .
Uniqueness
4-(Benzyloxy)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C29H28N6O3 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C29H28N6O3/c1-20-9-11-22(12-10-20)18-35-25-26(33(2)29(37)34(3)27(25)36)31-28(35)32-30-17-21-13-15-24(16-14-21)38-19-23-7-5-4-6-8-23/h4-17H,18-19H2,1-3H3,(H,31,32)/b30-17+ |
InChI Key |
ZNCLMOMYPQNVEJ-OCSSWDANSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)N(C(=O)N(C3=O)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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